ABX-1431 - 1446817-84-0

ABX-1431

Catalog Number: EVT-256959
CAS Number: 1446817-84-0
Molecular Formula: C20H22F9N3O2
Molecular Weight: 507.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
ABX-1431 is under investigation in clinical trial NCT03625453 (Study of ABX-1431 in Adult Patients With Tourette Syndrome or Chronic Motor Tic Disorder).
Elcubragistat is an orally bioavailable inhibitor of the serine hydrolase monoacylglycerol lipase (MGLL), with potential use for the treatment of various central nervous system (CNS) diseases and with potential analgesic and anti-neuroinflammatory activities. Upon oral administration, elcubragistat targets and binds to MGLL, thereby inhibiting MGLL activity and preventing the breakdown and inactivation of endogenous 2-arachidonoylglycerol (2-AG). Increased 2-AG levels results in enhanced activation of the cannabinoid receptor 1 (CB1) in the CNS and enhanced CB1 endocannabinoid signaling in active neural circuits. Activation of CB1 helps modulate the endocannabinoid system and reduce neurotransmitter release, thereby decreasing overactive neural signaling. This induces analgesic, anti-inflammatory and various neurological effects that are caused by dysregulation of the endocannabinoid system and overactive neural signaling, including anxiolytic effects, reduced spasticity and decreased neurodegenerative effects. In addition, MGLL inhibition by elcubragistat depletes the supply of the inflammatory signaling molecule arachidonic acid, thereby further alleviating pain and inflammation. CB1 plays a key role in the regulation of neurotransmission; increased CB1 activation decreases overactive neural signaling. MGLL, an enzyme that catalyzes the breakdown of 2-AG, regulates the activation of CB1 and CB2 to modulate neurotransmission and inflammatory signaling, respectively.
Overview

ABX-1431 is a selective inhibitor of monoacylglycerol lipase, a key enzyme involved in lipid metabolism and endocannabinoid signaling. This compound has garnered attention for its potential therapeutic applications, particularly in treating neurological disorders and certain types of cancer, such as endometrial adenocarcinoma. The development of ABX-1431 was spearheaded by researchers including Cisar et al., who utilized activity-based protein profiling to identify its efficacy against monoacylglycerol lipase.

Source and Classification

ABX-1431 is classified as a small molecule drug candidate. Its primary mechanism involves the inhibition of monoacylglycerol lipase, which hydrolyzes 2-arachidonoylglycerol into arachidonic acid, thereby modulating cannabinoid receptor activity and influencing various physiological processes.

Synthesis Analysis

Methods and Technical Details

The synthesis of ABX-1431 involves several steps that typically include the formation of key intermediates followed by selective reactions to achieve the final compound. The synthesis process is characterized by:

  • Starting Materials: The synthesis often begins with readily available aromatic compounds.
  • Reagents: Various reagents are employed, including coupling agents and solvents that facilitate the formation of the desired molecular structure.
  • Yield Optimization: Techniques such as liquid-liquid extraction and chromatographic purification are utilized to enhance yield and purity.
Molecular Structure Analysis

Structure and Data

The molecular structure of ABX-1431 can be described as follows:

  • Chemical Formula: The precise molecular formula is typically derived from its structural representation.
  • 3D Conformation: Crystallographic data may reveal the three-dimensional conformation, highlighting important functional groups that interact with the target enzyme.
  • Key Functional Groups: The presence of specific functional groups is crucial for its inhibitory activity, particularly those that can form non-covalent interactions with the active site of monoacylglycerol lipase.
Chemical Reactions Analysis

Reactions and Technical Details

ABX-1431 undergoes specific chemical reactions that are essential for its function as an inhibitor:

  • Enzyme Inhibition Mechanism: The compound binds to the active site of monoacylglycerol lipase, preventing substrate access and subsequent hydrolysis of 2-arachidonoylglycerol.
  • Selectivity Assays: Various assays have demonstrated that ABX-1431 exhibits high selectivity towards monoacylglycerol lipase compared to other serine hydrolases, which is critical for minimizing off-target effects.
Mechanism of Action

Process and Data

The mechanism of action for ABX-1431 involves several key steps:

  1. Binding Affinity: The compound interacts with the catalytic site of monoacylglycerol lipase through non-covalent interactions.
  2. Inhibition of Hydrolysis: By occupying the active site, ABX-1431 effectively inhibits the hydrolysis of 2-arachidonoylglycerol, leading to increased levels of this endocannabinoid in tissues.
  3. Physiological Effects: The resultant accumulation of 2-arachidonoylglycerol enhances cannabinoid receptor signaling, which can influence pain perception, inflammation, and other physiological responses.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

ABX-1431 possesses several notable physical and chemical properties:

  • Solubility: It is generally soluble in organic solvents but may have limited solubility in aqueous environments.
  • Stability: The compound exhibits stability under physiological conditions, which is essential for its therapeutic applications.
  • Lipophilicity: The logD values indicate its ability to penetrate cellular membranes, facilitating central nervous system availability.

Relevant data on these properties can be obtained from pharmacokinetic studies that assess absorption, distribution, metabolism, and excretion characteristics.

Applications

Scientific Uses

ABX-1431 has several promising applications in scientific research and clinical settings:

  • Neurological Disorders: Due to its ability to enhance endocannabinoid signaling, ABX-1431 is being investigated for potential use in treating conditions such as epilepsy, anxiety disorders, and chronic pain.
  • Cancer Treatment: Recent studies suggest that ABX-1431 may reverse progesterone resistance in endometrial adenocarcinoma cells, highlighting its potential role in cancer therapy by targeting metabolic pathways associated with tumor growth.
  • Research Tool: As a selective inhibitor of monoacylglycerol lipase, ABX-1431 serves as a valuable tool for studying lipid metabolism and cannabinoid signaling pathways in various biological contexts.
Chemical and Pharmacological Profile of ABX-1431

Structural Characterization and Synthesis

ABX-1431 (Elcubragistat), with the chemical name 1,1,1,3,3,3-Hexafluoropropan-2-yl-4-[[2-(pyrrolidin-1-yl)-4-(trifluoromethyl)phenyl]methyl]piperazine-1-carboxylate, is a synthetic small molecule with the molecular formula C₂₀H₂₂F₉N₃O₂ and a molecular weight of 507.40 g/mol [2] [7]. Its structure features three critical domains:

  • A hexafluoroisopropyl (HFIP) carbamate group that acts as an electrophilic trap for MAGL’s catalytic serine.
  • A piperazine linker enabling optimal spatial orientation.
  • A lipophilic trifluoromethyl benzyl group substituted with a pyrrolidine ring, enhancing target binding and CNS penetration [3] [7]. The compound is a white solid with high purity (>98%) and solubility in DMSO (>25 mg/mL) but limited aqueous solubility [2] [7]. Synthesis involves sequential coupling reactions, starting with the alkylation of piperazine by the benzyl bromide intermediate, followed by carbamate formation with hexafluoroisopropanol [7].

Table 1: Key Chemical Properties of ABX-1431

PropertyValue
IUPAC Name1,1,1,3,3,3-Hexafluoropropan-2-yl-4-[[2-(pyrrolidin-1-yl)-4-(trifluoromethyl)phenyl]methyl]piperazine-1-carboxylate
Molecular FormulaC₂₀H₂₂F₉N₃O₂
Molecular Weight507.40 g/mol
XLogP35.2 (predicted)
Hydrogen Bond Acceptors7
Hydrogen Bond Donors0
Rotatable Bonds7
Topological Polar Surface Area38.8 Ų

Pharmacodynamic Properties: Selectivity and Potency as a MAGL Inhibitor

ABX-1431 is a covalent irreversible inhibitor of monoacylglycerol lipase (MAGL), binding to the catalytic serine residue (Ser122) via carbamoylation [3] [4]. This mechanism results in sustained enzyme inhibition, elevating 2-arachidonoylglycerol (2-AG) and reducing arachidonic acid (AA) levels in the brain and periphery [4] [8].

  • Potency: Demonstrates IC₅₀ values of 14 nM against human MAGL in vitro and 2.2 nM in cellular assays (human PC3 cells), indicating enhanced activity in physiological environments [2] [3].
  • Selectivity: Exhibits >100-fold selectivity over α/β-hydrolase domain-containing protein 6 (ABHD6) and >200-fold selectivity over phospholipase A2 group VII (PLA2G7) [2] [3]. Minimal off-target activity against other serine hydrolases (e.g., FAAH, DAGL) was confirmed via activity-based protein profiling (ABPP) [7] [8].
  • Functional Effects:
  • In rat formalin-induced pain models, ABX-1431 (3 mg/kg) showed significant antinociception [2].
  • Suppresses pro-inflammatory eicosanoid synthesis by reducing AA-derived prostaglandins (e.g., PGE₂) [4] [8].

Table 2: Selectivity Profile of ABX-1431

TargetIC₅₀ or Fold SelectivityBiological Impact
MAGL (human)14 nMIncreased 2-AG; reduced AA and eicosanoids
ABHD6>100-fold selectiveNo significant modulation of 2-AG hydrolysis
PLA2G7>200-fold selectiveNo interference with platelet-activating factor degradation
FAAH>1,000-fold selectiveUnaffected anandamide metabolism

Pharmacokinetic Behavior: CNS Penetration and Oral Bioavailability

ABX-1431 displays favorable pharmacokinetics for central and peripheral MAGL modulation:

  • CNS Penetration: As a CNS-penetrant compound, it achieves brain-to-plasma ratios >0.5 in rodents, enabling significant MAGL inhibition in the brain (>80% at 10 mg/kg) [4] [7]. This elevates cerebral 2-AG levels, critical for neurological applications [3] [8].
  • Oral Bioavailability: Shows moderate to high bioavailability across species—64% in rats and 57% in dogs—attributed to its lipophilicity (cLogP ~5) and stability in intestinal/hepatic microsomes [3] [7].
  • Metabolic Stability: While stable in human and dog plasma, it undergoes rapid hydrolysis in rat plasma, necessitating species-specific dosing in preclinical studies [3] [8]. Systemic clearance is low (rat: 12 mL/min/kg; dog: 8 mL/min/kg), supporting once-daily oral dosing [7].
  • Clinical Pharmacokinetics: Phase 1 trials confirmed dose-dependent MAGL inhibition in humans, with plasma concentrations correlating with elevated 2-AG levels [7].

Table 3: Pharmacokinetic Parameters of ABX-1431

ParameterRatDogHuman (Phase 1)
Oral Bioavailability64%57%Not reported
Clearance12 mL/min/kg8 mL/min/kgLow
Volume of DistributionModerateModerateNot reported
Plasma StabilityLowHighHigh
Half-life (t₁/₂)~4 hours~6 hoursDose-dependent

Properties

CAS Number

1446817-84-0

Product Name

ABX-1431

IUPAC Name

1,1,1,3,3,3-hexafluoropropan-2-yl 4-[[2-pyrrolidin-1-yl-4-(trifluoromethyl)phenyl]methyl]piperazine-1-carboxylate

Molecular Formula

C20H22F9N3O2

Molecular Weight

507.4 g/mol

InChI

InChI=1S/C20H22F9N3O2/c21-18(22,23)14-4-3-13(15(11-14)31-5-1-2-6-31)12-30-7-9-32(10-8-30)17(33)34-16(19(24,25)26)20(27,28)29/h3-4,11,16H,1-2,5-10,12H2

InChI Key

SQZJGTOZFRNWCX-UHFFFAOYSA-N

SMILES

C1CCN(C1)C2=C(C=CC(=C2)C(F)(F)F)CN3CCN(CC3)C(=O)OC(C(F)(F)F)C(F)(F)F

Solubility

Soluble in DMSO

Synonyms

ABX-1431; ABX 1431; ABX1431;

Canonical SMILES

C1CCN(C1)C2=C(C=CC(=C2)C(F)(F)F)CN3CCN(CC3)C(=O)OC(C(F)(F)F)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.